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Abstract
Strychnine, a potent convulsant alkaloid, has played a pivotal role in the annals of

neuroscience. Its discovery and subsequent application as a research tool were instrumental in

elucidating the fundamental principles of synaptic transmission and the function of inhibitory

neurotransmission. This technical guide provides a comprehensive overview of the discovery of

strychnine, its historical application in neuroscience research, and a detailed examination of its

mechanism of action as a competitive antagonist of the glycine receptor. The document

includes a compilation of quantitative data on its binding affinity and potency, detailed protocols

for key historical experiments, and visualizations of relevant signaling pathways and

experimental workflows to serve as a valuable resource for researchers in neuroscience and

drug development.

Discovery and Historical Perspective
The journey of strychnine from a natural toxin to a powerful tool in neuroscience began in the

early 19th century. The toxic properties of the seeds from the Strychnos nux-vomica tree,

native to India and Southeast Asia, were known for centuries. However, it was not until 1818

that the French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated

the active compound, strychnine.[1]
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Its initial applications were primarily as a pesticide and, in small doses, as a medicinal

stimulant. However, its profound effects on the nervous system soon attracted the attention of

physiologists. A landmark moment in its neuroscientific application came in 1915 when J.G.

Dusser de Barenne utilized topical application of strychnine to the cerebral cortex of animals to

map sensory and motor areas.[2] This technique, known as "strychnine neuronography,"

involved applying small pieces of filter paper soaked in a strychnine solution to the exposed

cortex and observing the resulting hypersensitivity in corresponding parts of the body.[2] This

innovative approach provided a method for functional mapping of the brain before the advent of

more sophisticated electrophysiological techniques.

Further solidifying its importance, Sir John Eccles, a Nobel laureate, extensively used

strychnine in the 1950s in his pioneering research on the spinal cord. His experiments were

crucial in demonstrating the existence of inhibitory postsynaptic potentials (IPSPs) and

establishing the concept of chemical synaptic transmission in the central nervous system.[3][4]

[5][6][7] By showing that strychnine selectively blocked postsynaptic inhibition in the spinal

cord, Eccles and his colleagues provided strong evidence for the role of a chemical transmitter

in this process, which was later identified as glycine.

Mechanism of Action: Glycine Receptor Antagonism
Strychnine exerts its dramatic physiological effects by acting as a highly selective and potent

competitive antagonist of the ionotropic glycine receptor (GlyR). Glycine is the primary

inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor

neuron activity and processing sensory information.

The glycine receptor is a ligand-gated chloride ion channel. When glycine binds to its receptor

on the postsynaptic membrane, the channel opens, allowing chloride ions (Cl-) to flow into the

neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less

likely to fire an action potential in response to excitatory stimuli. This process is known as

inhibitory postsynaptic potential (IPSP).

Strychnine competitively binds to the same site on the GlyR as glycine but does not activate

the channel. By occupying the binding site, strychnine prevents glycine from binding and

exerting its inhibitory effect. This disinhibition leads to an unchecked propagation of excitatory

signals, resulting in the characteristic muscle spasms and convulsions associated with

strychnine poisoning.
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Quantitative Data
The interaction of strychnine with the glycine receptor has been extensively quantified through

various experimental paradigms. The following tables summarize key quantitative data for

strychnine sulfate.

Parameter Value Species/Tissue Reference

Kd (dissociation

constant)
12 nM

Rat pons, medulla,

and spinal cord

synaptic membranes

[8]

13 nM
Rat spinal cord

sections
[9]

98 nM Purified α1 GlyR [8]

Affinity Constant (for

strychnine)
0.03 µM

Rat spinal cord

synaptic membranes
[1][10][11]

Affinity Constant (for

glycine)
10 µM

Rat spinal cord

synaptic membranes
[1][10][11]

Parameter Value Preparation Reference

IC50 (for glycine

displacement of

[3H]strychnine)

~10 µM
Rat spinal cord

synaptic membranes
[1][10][11]

IC50 (for strychnine

inhibition of glycine-

induced current)

~30 nM
Recombinant human

α1 GlyR
[12]

EC50 (for glycine-

induced current)
0.26 mM Purified α1 GlyR [8]
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The following sections provide detailed methodologies for key historical experiments that were

instrumental in understanding the discovery and mechanism of action of strychnine.

Strychnine Neuronography (Method of J.G. Dusser de
Barenne)
This technique was a foundational method for functional brain mapping.

Objective: To map sensory and motor areas of the cerebral cortex by observing the

physiological effects of localized strychnine application.

Experimental Animal: Cat or monkey.

Procedure:

Anesthesia and Surgical Exposure: The animal is anesthetized, and a craniotomy is

performed to expose the cerebral cortex.

Preparation of Strychnine Applicators: Small pieces of absorbent filter paper (1-5 mm2) are

soaked in a solution of strychnine sulfate. The exact concentration of the strychnine

solution was often determined empirically.

Topical Application: The strychnine-soaked filter paper is carefully placed on a specific area

of the exposed cortex.

Observation of Effects: The researcher observes the animal for signs of heightened

sensitivity or motor responses in specific parts of the body. For example, application to a

specific region of the somatosensory cortex would lead to hyperesthesia (increased

sensitivity to touch) in the corresponding contralateral part of the body.

Mapping: By systematically moving the point of application and recording the corresponding

physiological changes, a functional map of the cortex can be generated.

[3H]-Strychnine Radioligand Binding Assay (Based on
Young and Snyder, 1973)
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This assay was crucial for quantifying the binding of strychnine to its receptor and

demonstrating the competitive nature of its interaction with glycine.

Objective: To measure the specific binding of [3H]-strychnine to synaptic membranes from the

spinal cord and to determine the affinity of glycine for the strychnine binding site.

Materials:

Rat spinal cord tissue

[3H]-strychnine (radioligand)

Unlabeled strychnine

Glycine

Sodium-potassium phosphate buffer (pH 7.4)

Centrifuge

Scintillation counter

Glass fiber filters

Procedure:

Preparation of Synaptic Membranes:

Homogenize fresh rat spinal cord tissue in ice-cold buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final pellet in the assay buffer.

Binding Assay:
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Set up assay tubes containing:

Total Binding: [3H]-strychnine and the membrane preparation.

Non-specific Binding: [3H]-strychnine, the membrane preparation, and a high

concentration of unlabeled strychnine (to saturate the specific binding sites).

Competition: [3H]-strychnine, the membrane preparation, and varying concentrations of

glycine.

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach

equilibrium (e.g., 10 minutes).

Separation of Bound and Free Radioligand:

Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The

membranes with bound radioligand will be trapped on the filter, while the unbound

radioligand will pass through.

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

Quantification:

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

For the competition experiment, plot the percentage of specific [3H]-strychnine binding

against the concentration of glycine to determine the IC50 value (the concentration of

glycine that inhibits 50% of the specific strychnine binding).

Electrophysiological Recording of Glycine-Induced
Currents and Strychnine Blockade (Voltage-Clamp)
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This technique allows for the direct measurement of the physiological effects of glycine and

strychnine on individual neurons.

Objective: To record the chloride current induced by glycine in a spinal cord neuron and to

demonstrate its blockade by strychnine.

Preparation:

Animal Model: Typically, a slice preparation from the spinal cord of a young rat or mouse is

used.

Solutions:

Artificial Cerebrospinal Fluid (aCSF): To maintain the viability of the neurons in the slice.

Internal Solution: To fill the recording micropipette, with ionic concentrations mimicking the

intracellular environment of the neuron.

Equipment:

Patch-clamp amplifier

Micromanipulator

Microscope with infrared differential interference contrast (IR-DIC) optics

Data acquisition system

Procedure:

Slice Preparation: The animal is anesthetized, and the spinal cord is rapidly dissected and

placed in ice-cold, oxygenated aCSF. Transverse slices of the spinal cord are then prepared

using a vibratome.

Recording Setup: A slice is transferred to a recording chamber on the stage of the

microscope and continuously perfused with oxygenated aCSF. A neuron within the slice is

identified for recording.
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Whole-Cell Patch-Clamp:

A glass micropipette filled with the internal solution is advanced towards the selected

neuron using a micromanipulator.

A gigaohm seal is formed between the pipette tip and the cell membrane.

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for

control of the membrane potential (voltage-clamp).

Recording Protocol:

The neuron is voltage-clamped at a holding potential where chloride currents are

prominent (e.g., -70 mV).

Glycine is applied to the slice via the perfusion system. The opening of glycine receptors

will result in an inward or outward chloride current, depending on the electrochemical

gradient for chloride, which can be measured by the amplifier.

After recording a stable glycine-induced current, strychnine is co-applied with glycine.

Observation and Analysis:

The application of strychnine will lead to a reduction or complete block of the glycine-

induced current.

By applying different concentrations of strychnine, a dose-response curve can be

generated to determine the IC50 of the blockade.

Visualizations
Signaling Pathway
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Caption: Glycine receptor signaling pathway and the antagonistic action of strychnine.
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Caption: Experimental workflow for a [3H]-strychnine radioligand binding assay.
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Caption: Experimental workflow for a voltage-clamp recording of strychnine's effect on glycine-

induced currents.
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Conclusion
Strychnine, once a feared poison, has had a profound and lasting impact on the field of

neuroscience. Its discovery and application as a research tool were pivotal in shaping our

understanding of chemical neurotransmission and the critical role of inhibition in the nervous

system. The detailed study of its interaction with the glycine receptor has not only illuminated

fundamental physiological processes but also provided a model for the study of ligand-receptor

interactions. This technical guide, by consolidating historical context, quantitative data, and

detailed experimental protocols, aims to provide a valuable resource for contemporary

researchers, ensuring that the legacy of strychnine as a tool of discovery continues to inform

future neuroscientific endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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